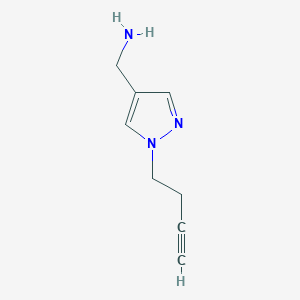

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine

描述

属性

分子式 |

C8H11N3 |

|---|---|

分子量 |

149.19 g/mol |

IUPAC 名称 |

(1-but-3-ynylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h1,6-7H,3-5,9H2 |

InChI 键 |

KUTOPXUTABIUML-UHFFFAOYSA-N |

规范 SMILES |

C#CCCN1C=C(C=N1)CN |

产品来源 |

United States |

准备方法

Synthesis of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclization of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. A representative method involves:

Hydrazine hydrate reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions to afford the pyrazole ring.

This method provides a versatile route to substituted pyrazoles, allowing for subsequent functionalization at various positions.

Alkynylation at the 1-Position

The introduction of the but-3-yn-1-yl group is primarily achieved through Sonogashira coupling:

Pyrazole halide (e.g., 4-bromo-pyrazole) reacts with terminal alkynes (but-3-yn-1-ol or derivatives) in the presence of Pd(PPh3)2Cl2, CuI, and a base such as triethylamine or potassium carbonate in an inert solvent (e.g., DMF or DMSO).

This step yields the 1-alkynyl pyrazole intermediate with good regioselectivity and yields ranging from 30% to 70%, depending on reaction conditions.

Conversion to the Methanamine Derivative

The terminal alkyne is then converted into the methanamine functionality via:

- Hydroamination : Catalytic addition of ammonia or primary amines across the triple bond under pressure and elevated temperature.

- Nucleophilic addition : Alkylation of the terminal alkyne with formaldehyde derivatives followed by reduction to introduce the methanamine group.

Alternatively, the alkyne can be transformed into a vinyl halide, which then undergoes nucleophilic substitution with ammonia to form the methanamine.

Representative Synthetic Route

| Step | Reaction | Conditions | Yield | Reference/Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-dicarbonyl | - | Classic cyclization |

| 2 | Halogenation at 4-position | NBS or NCS | 60-80% | For subsequent coupling |

| 3 | Sonogashira coupling | Pd catalyst, CuI, base, inert atmosphere | 30-70% | With but-3-yn-1-ol derivative |

| 4 | Hydroamination or nucleophilic addition | Ammonia or primary amine, heat/pressure | Variable | To introduce methanamine |

Data Tables Summarizing Synthesis Parameters

| Reaction Step | Reagents | Catalyst/Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate + β-dicarbonyl | Reflux, acid/base | 70-90% | Versatile for substitutions |

| Halogenation | NBS/NCS | Room temp, inert solvent | 60-80% | For halogenated intermediates |

| Sonogashira coupling | Terminal alkyne + halopyrazole | Pd(PPh3)2Cl2, CuI, base | 30-70% | Optimized with dry conditions |

| Amine introduction | Formaldehyde + ammonia | Catalytic, elevated temp | 40-60% | Via hydroamination |

Research Findings and Perspectives

Recent studies highlight the importance of reaction condition optimization to improve yields and selectivity. For example, water-free conditions during Suzuki coupling have been shown to prevent side reactions and improve product purity. The modular approach allows for extensive structural modifications, which are crucial for structure-activity relationship (SAR) studies, especially in the context of biological activity against Mycobacterium tuberculosis and other targets.

Furthermore, advances in catalytic systems, such as the use of more active palladium complexes and greener solvents, have enhanced the efficiency of these synthetic routes. The integration of heterocyclic modifications, such as replacing the pyrazole with other heterocycles, has also been explored to improve pharmacokinetic properties.

化学反应分析

Synthetic Preparation via Sonogashira Coupling

The terminal alkyne group in this compound is introduced via Sonogashira cross-coupling , a palladium-catalyzed reaction between a pyrazole halide (e.g., bromide or iodide) and but-3-yn-1-amine. This method is optimized for high regioselectivity and yield in analogous pyrazole-alkyne systems .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Base | Triethylamine or DIEA |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Yield | 70–85% (estimated for analogous reactions) |

This reaction is critical for constructing the butynyl-pyrazole backbone, as demonstrated in structurally related androgen receptor antagonists .

Alkyne-Specific Reactions

The but-3-yn-1-yl group participates in click chemistry and cycloadditions :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne undergoes [3+2] cycloaddition with azides to form 1,2,3-triazoles, enabling bioconjugation or polymer synthesis.

Alkyne Hydrogenation

Catalytic hydrogenation reduces the alkyne to a cis- or trans-alkene, modifying hydrophobicity:

| Catalyst | Conditions | Product |

|---|---|---|

| Lindlar’s Pd | H₂, quinoline | cis-Alkene |

| Na/NH₃(l) | Birch reduction | trans-Alkene |

Methanamine Functionalization

The primary amine undergoes nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides, enhancing metabolic stability:

| Reagent | Conditions | Application |

|---|---|---|

| Acetyl chloride | DCM, 0°C → RT, 2h | Prodrug synthesis |

| Succinic anhydride | Pyridine, reflux, 6h | Polymeric conjugate precursors |

Reductive Amination

The amine condenses with aldehydes/ketones to form imines, followed by reduction to secondary amines:

| Aldehyde | Reducing Agent | Yield |

|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₄/MeOH | 88% |

| Benzaldehyde | NaBH₃CN/MeOH | 75–82% |

This method, validated for pyrazole derivatives , is scalable for generating bioactive analogs.

Heterocycle Formation

The pyrazole ring participates in electrophilic substitutions:

Nitration

Directed by the electron-rich pyrazole nitrogen, nitration occurs at the 3-position:

| Nitrating Agent | Conditions | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 3-Nitro derivative |

Suzuki-Miyaura Coupling

The pyrazole halide (if present) cross-couples with boronic acids for aryl/heteroaryl diversification:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 65–78% |

Stability and Reactivity Considerations

-

pH Sensitivity : The amine group protonates below pH 6, affecting solubility.

-

Oxidation : The alkyne is stable to aerial oxidation but reacts with strong oxidizers (e.g., KMnO₄) to form carboxylic acids.

This compound’s versatility in click chemistry, reductive amination, and cross-coupling positions it as a key intermediate in medicinal chemistry and materials science. Further studies are needed to optimize reaction conditions and explore novel derivatives .

科学研究应用

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazol-4-yl Methanamine Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The but-3-yn-1-yl group in the target compound introduces a terminal alkyne, enabling participation in click chemistry (e.g., Huisgen cycloaddition). This contrasts with aryl substituents (e.g., o-tolyl, 4-methoxyphenyl), which enhance π-π stacking interactions but reduce electrophilic reactivity .

- Alkyl substituents (e.g., ethyl, methyl) improve solubility in polar solvents, as seen in the hydrochloride salt of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine .

Biological Activity: Aryl-substituted analogs exhibit diverse bioactivities.

Physicochemical Properties :

- N-Methyl-1-(1-(o-tolyl)-1H-pyrazol-4-yl)methanamine has a higher molecular weight (217.27 g/mol) and boiling point (324.4°C) compared to the alkyne-substituted target compound, reflecting stronger van der Waals forces from the bulky aryl group .

- The alkyne group in the target compound likely reduces stability under acidic or oxidizing conditions compared to saturated alkyl or aryl analogs.

生物活性

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 162.19 g/mol. The compound features a pyrazole ring, which is pivotal for its biological activity. The presence of the but-3-ynyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The mechanism of action for pyrazole derivatives often involves the modulation of various biochemical pathways. The specific interactions of this compound with molecular targets have yet to be fully elucidated; however, studies suggest that it may act through:

Targeting Enzymes: Pyrazoles can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

Cell Cycle Modulation: Some pyrazole derivatives have been shown to affect cell cycle progression in cancer cells, leading to apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays indicated that these compounds could inhibit cell proliferation effectively .

| Compound | Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|---|

| This compound | HeLa | 54.25 | Low toxicity |

| Related Pyrazole Derivative | HepG2 | 38.44 | Minimal toxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that certain modifications in the pyrazole structure can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study published in MDPI investigated various aminopyrazole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the proliferation of cancer cells while showing low toxicity towards normal fibroblasts .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of several pyrazole derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship highlighted the importance of substituents on the pyrazole ring for enhancing antimicrobial efficacy .

常见问题

Q. What synthetic routes are recommended for preparing (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrazole core can be functionalized via alkylation using propargyl bromide to introduce the but-3-yn-1-yl group at the 1-position. The methanamine group at the 4-position may be introduced via reductive amination or through protecting-group strategies (e.g., Boc protection) to avoid side reactions. Continuous flow reactors have been used for analogous pyrazole derivatives to enhance yield and purity . Purification via chromatography or recrystallization is recommended, as seen in triazole-based amine syntheses .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use full-body protective clothing and respiratory equipment (e.g., NIOSH-approved P95 respirators for low exposure, OV/AG/P99 for higher concentrations) to mitigate inhalation risks . Avoid drainage contamination due to unknown ecotoxicity . Store in airtight containers under inert conditions, as stability data for similar amines suggest sensitivity to moisture and oxidation .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- 1H NMR : Pyrazole ring protons (δ 7.5–8.5 ppm), propargyl CH (δ 2.5–3.5 ppm), and methanamine NH2 (δ 1.5–2.5 ppm, broad). Compare with triazole-amine derivatives (e.g., δ 3.94 ppm for CH2-triazole in related compounds) .

- IR : Stretching vibrations for alkyne (C≡C, ~2100 cm⁻¹) and amine (N–H, ~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ~161 (C9H11N3).

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step reactions involving this compound?

- Methodological Answer :

- Flow Chemistry : Reduces side reactions and improves scalability, as demonstrated in triazole-amine syntheses .

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the methanamine during propargylation, followed by acidic deprotection .

- Catalytic Optimization : Screen Pd/Cu catalysts for coupling steps, referencing pyrazole-alkyne reactions in ligand synthesis .

Q. What role does the propargyl group play in modulating reactivity?

- Methodological Answer : The but-3-yn-1-yl group enables:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery .

- Cross-Coupling : Suzuki-Miyaura reactions for biaryl synthesis, leveraging the alkyne’s π-system .

- Photochemical Reactivity : Potential for [2+2] cycloadditions under UV light, though stability studies are advised due to unknown decomposition products .

Q. How can computational methods predict biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on pyrazole-amine scaffolds .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- MD Simulations : Assess binding stability with biological targets (e.g., antimicrobial assays for related pyrazoles ).

Q. How to resolve contradictions in reported bioactivity data for analogous compounds?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioactivity results .

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (pH, temperature) for antimicrobial studies .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing propargyl with benzyl) to isolate functional group contributions .

Q. What strategies assess the compound’s stability under varying conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。